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Compound of Interest

Chlorohydrotris(triphenylphosphin
Compound Name:
e)ruthenium

CAS No.: 55102-19-7

Cat. No.: B1588837

Get Quote

Executive Summary & Chemical Identity

RuHCI(PPhs)s is a coordinatively unsaturated, 16-electron Ruthenium(ll) complex. Unlike its
stable, 18-electron carbonyl analog RUHCI(CO)(PPhs)s, this species is highly reactive and
serves as a potent homogeneous hydrogenation catalyst, functionally analogous to Wilkinson’s
catalyst [RhCI(PPhs)s].

Its high reactivity stems from its

electronic configuration combined with a vacant coordination site, often stabilized in the solid
state by agostic interactions or weak solvent binding.[1]
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Parameter Details

Formula RUHCI(P(CeHs)3)3

Ru(ll) (
Oxidation State

)
Electron Count 16-electron (Coordinatively Unsaturated)
Geometry Distorted Square Pyramidal (Agostic stabilized)

Deep Purple / Violet Solid (sensitive to
Appearance and

)

Rapid binding of
Key Reactivity
, CO, and olefins; Hydrogenation catalyst.[2]

Synthesis & Preparation Protocol

The synthesis of RUHCI(PPhs)s requires strict anaerobic conditions due to its sensitivity. It is

typically generated from the stable precursor RuClz(PPhs)s via hydrogenolysis in the presence

of a base.[2]

Reagents Required

Precursor: RuClz(PPhs)s (Dichlorotris(triphenylphosphine)ruthenium(ll)) — Brown/Black
crystals.

Reductant: Hydrogen gas (
, 1 atm).

Base: Triethylamine (

)-[1]

Solvent: Deoxygenated Benzene or Toluene.[1]
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Step-by-Step Protocol

o Preparation: Charge a Schlenk flask with RuClz2(PPhs)s (1.0 eq) under an Argon atmosphere.
o Solvation: Add dry, degassed benzene/toluene to form a suspension.

o Base Addition: Add Triethylamine (excess, typically 3-5 eq) to act as an HCI scavenger.[1]

o Hydrogenation: Replace the Argon atmosphere with

gas (1 atm).[1] Stir vigorously at room temperature.

o Transformation: The brown suspension will gradually turn deep purple over 1-4 hours,
indicating the formation of the monohydride species.[1]

o Reaction:

« |solation: Filter the solution under inert gas to remove the ammonium salt precipitate. The
filtrate contains the active RUHCI(PPhs)s. Evaporation of solvent yields the purple solid.[1]

Synthesis Workflow Diagram

RuCI3-3H20 Reflux with excess PPh3 - OPPh3, - HCI RuCI2(PPh3)3 H2 (1 atm) + Et3N - Et3NHCI RuHCI(PPh3)3
(Ruthenium Trichloride) in MeOH (Brown Solid, 16e) in Benzene/Toluene (Purple Solid, 16e)

Click to download full resolution via product page
Figure 1: Synthetic pathway from Ruthenium salts to the active monohydride catalyst.[3]

Solid-State Structure & Bonding Analysis
Geometry and Coordination

The bonding in RUHCI(PPhs)s is defined by its need to mitigate coordinative unsaturation.[1]
o Geometry: The complex adopts a distorted square pyramidal (SP) geometry.

e Ligand Arrangement:
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o The Hydride (H™) and Chloride (CI~) ligands typically occupy basal positions to minimize
steric clash with the bulky phosphines.

o The three PPhs ligands occupy the remaining sites (two basal, one apical).

e Agostic Interaction: To stabilize the 16-electron count, an ortho-C—H bond from one of the
phenyl rings of a phosphine ligand often tilts toward the empty coordination site (the 6th
position). This is termed an agostic interaction (Ru---H—C), effectively "masking" the vacancy
and modulating reactivity.

Electronic Configuration
o Metal Center: Ru(ll) is a
system.[1]

e Electron Counting:

[¢]

Ru(ll): 6 valence electrons.[1][4]

[¢]

1 x H™: 2 electrons.[1]

[e]

1 x Cl~: 2 electrons.[1]

o

3 x PPhs: 6 electrons.[1][4]

[¢]

Total: 16 electrons.[1]

 Stability: The 16e count makes the complex isoelectronic with the active species of
Wilkinson's catalyst. It is highly susceptible to oxidative addition (e.g., of

) or Lewis base coordination.

Trans Influence & Lability

The Hydride ligand exerts a strong trans influence, significantly weakening the bond trans to it.

[1]
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 If a PPhs ligand is trans to the hydride, it becomes highly labile, creating a dissociation
pathway that opens a site for substrate binding (e.g., alkene coordination).

 This lability is critical for the catalytic cycle, allowing the complex to accommodate bulky
substrates.

Catalytic Utility: Hydrogenation Mechanism

RuUHCI(PPhs)s is a highly active hydrogenation catalyst for terminal alkenes.[1][5] Its
mechanism differs slightly from the 18-electron carboxylate or carbonyl ruthenium species due
to the pre-existing vacancy.[1]

Mechanism Steps:

o Alkene Coordination: The 16e species binds the alkene at the vacant site (or displaces a
labile agostic interaction).[1]

» Migratory Insertion: The hydride migrates to the alkene, forming a Ruthenium-Alkyl species
(Ru-R).[1] This step is often rapid.[1]

e Hydrogenolysis: Oxidative addition of

occurs (forming a Ru(1V) dihydride intermediate) or sigma-bond metathesis, releasing the
alkane and regenerating the hydride.

Catalytic Cycle Diagram
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Figure 2: Catalytic cycle for alkene hydrogenation mediated by RuHCI(PPh3)3.

Comparative Data: RUHCI(PPhs)s vs. Analogs

Distinguishing the specific catalyst is vital for reproducibility. The carbonyl analog is often
mistaken for the hydride due to similar naming conventions in older literature.[1]
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Feature RuHCI(PPhs)s RuClz(PPhs)s RuHCI(CO)(PPhs)s
Electron Count 16e (Unsaturated) 16e (Unsaturated) 18e (Saturated)
Color Purple / Violet Brown / Black White / Cream
. Air Sensitive, N2 ) N )
Stability - Air Sensitive Air Stable
Sensitive
. . ) . Precursor (Needs
Active Species? Yes (Directly Active) Precursor (Needs H2) ) o
dissociation)
IR Signature N/A
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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